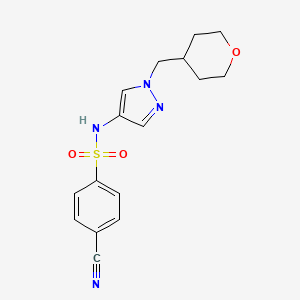

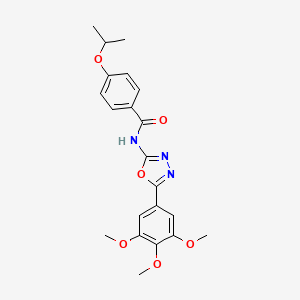

![molecular formula C17H14ClN3O4S B2597550 (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 476295-12-2](/img/structure/B2597550.png)

(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be monitored by thin layer chromatography (TLC) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis .

Scientific Research Applications

Synthesis and Biological Activity

Research into thiazolidinedione and thiazole derivatives has shown significant promise in the development of novel therapeutics, particularly in the treatment of metabolic disorders and infectious diseases. For instance, the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs have demonstrated hypoglycemic and hypolipidemic activity in a type-2 diabetes model, showcasing the potential of these compounds in managing diabetes and associated lipid abnormalities (Mehendale-Munj, Ghosh, & Ramaa, 2011). This highlights the chemical flexibility and therapeutic potential of thiazolidinedione derivatives, which could extend to the specific compound of interest.

Antimicrobial Properties

Thiazolides, including thiazole and thiazolidinone derivatives, have been explored for their antimicrobial properties against a broad spectrum of pathogens. Notably, thiazolides have demonstrated efficacy against viruses, bacteria, and protozoan parasites. For example, a study on novel thiazolide-induced apoptosis in colorectal tumor cells also touches upon the antimicrobial activity of these compounds, indicating their dual utility in both anticancer and antimicrobial therapy (Brockmann et al., 2014). This dual functionality underscores the potential of investigating the antimicrobial properties of specific thiazolidinedione and thiazole derivatives, including "(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide".

Antiviral and Anticancer Applications

The broad-spectrum anti-infective capabilities of thiazolides, particularly their antiviral and anticancer activities, are noteworthy. Thiazolides such as nitazoxanide have shown effectiveness against a range of intracellular pathogens and proliferating mammalian cells, suggesting potential applications in the treatment of viral infections and cancer (Hemphill, Müller, & Müller, 2012). The exploration of specific thiazole derivatives for antiviral and anticancer applications could reveal new therapeutic pathways and mechanisms of action.

Pharmaceutical Formulation and Drug Design

The synthesis and pharmacological evaluation of novel compounds often lead to the discovery of candidates with promising therapeutic indices. For example, the design and synthesis of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors have shown considerable anticonvulsant activity, highlighting the versatility of thiazole derivatives in drug design (Faizi et al., 2017). This suggests that further research into the specific compound could yield novel insights into its pharmaceutical applications and potential as a therapeutic agent.

Mechanism of Action

Target of Action

The primary targets of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the biosynthesis of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammatory conditions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation . Additionally, it has been shown to modulate gene expression related to cell survival and apoptosis, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their catalytic activity . The inhibition of these enzymes leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors involved in inflammatory and apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its inhibitory effects on COX enzymes over extended periods . Prolonged exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound are further processed and excreted, affecting metabolic flux and metabolite levels within the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The presence of specific targeting signals and post-translational modifications may influence the subcellular distribution and activity of this compound.

Properties

IUPAC Name |

5-chloro-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S/c1-3-25-11-5-7-14-15(9-11)26-17(20(14)2)19-16(22)12-8-10(18)4-6-13(12)21(23)24/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCYEBXVCAZTIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

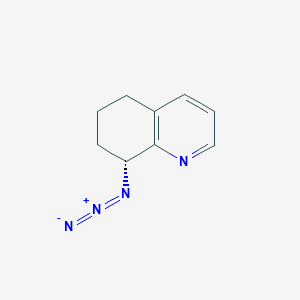

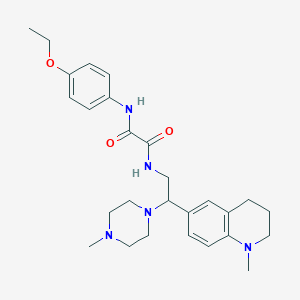

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2597470.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)

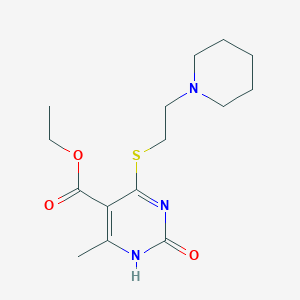

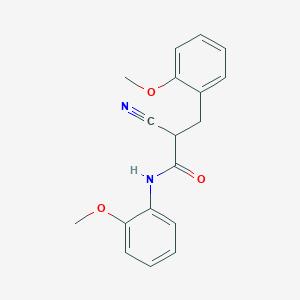

![2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2597476.png)

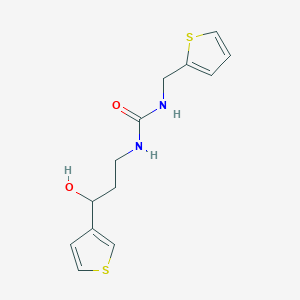

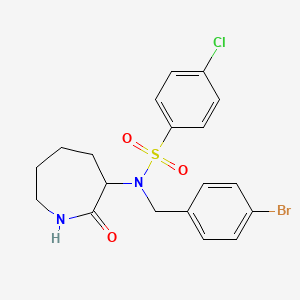

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2597478.png)

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B2597483.png)

![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)